molecular formula C9H16ClNO2 B038199 t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate CAS No. 123642-28-4

t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate

Cat. No. B038199
M. Wt: 205.68 g/mol
InChI Key: GNEQBZCNASXUAW-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as t-Butyl (E)-4-chloro-2-butenoate or t-Butyl (2Z)-4-chloro-2-butenoate. It is a carbamate ester that has a molecular formula of C8H13ClNO2 and a molecular weight of 195.65 g/mol.

Mechanism Of Action

The mechanism of action of t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate involves the inhibition of the target enzyme through the formation of a covalent bond between the carbamate group and the active site of the enzyme. This results in the inactivation of the enzyme and the disruption of the biological process that it is involved in.

Biochemical And Physiological Effects

T-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate in lab experiments is its selectivity for certain enzymes. This allows researchers to investigate the role of specific enzymes in biological processes. However, one limitation is that the compound may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several possible future directions for research involving t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate. One area of interest is the development of new inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other enzymes and biological processes. Additionally, research could be focused on developing new methods for synthesizing t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate that are more efficient and cost-effective.

Synthesis Methods

T-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate can be synthesized through a multistep process involving the reaction of t-butyl carbamate with 4-chloro-2-butyn-1-ol, followed by dehydration and chlorination. The final product is obtained through the reaction of the resulting intermediate with sodium hydroxide.

Scientific Research Applications

T-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate has been widely used in scientific research as a tool for studying various biological processes. It has been shown to have inhibitory effects on a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This makes it a valuable tool for investigating the role of these enzymes in various physiological processes.

properties

CAS RN

123642-28-4

Product Name

t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

tert-butyl N-[(Z)-4-chlorobut-2-enyl]carbamate

InChI

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4-

InChI Key

GNEQBZCNASXUAW-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C\CCl

SMILES

CC(C)(C)OC(=O)NCC=CCCl

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCCl

synonyms

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (Z)- (9CI)

Origin of Product

United States

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